molecular formula C17H17BrN2O B299516 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide

3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide

Katalognummer: B299516
Molekulargewicht: 345.2 g/mol
InChI-Schlüssel: CQWBFWKCUCSLDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide is an organic compound with the molecular formula C17H17BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and a pyrrolidinyl group

Eigenschaften

Molekularformel

C17H17BrN2O

Molekulargewicht

345.2 g/mol

IUPAC-Name

3-bromo-N-(3-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C17H17BrN2O/c18-14-6-3-5-13(11-14)17(21)19-15-7-4-8-16(12-15)20-9-1-2-10-20/h3-8,11-12H,1-2,9-10H2,(H,19,21)

InChI-Schlüssel

CQWBFWKCUCSLDZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br

Kanonische SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide typically involves the bromination of N-[3-(1-pyrrolidinyl)phenyl]benzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with biological receptors or enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide
  • 1-Bromo-3-phenylpropane
  • 3-Bromo-N-(1-cyclohexyl-3-pyrrolidinyl)benzamide

Uniqueness

3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both a bromine atom and a pyrrolidinyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.